N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide
Description
Properties
CAS No. |
93446-71-0 |
|---|---|
Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-(2-aminophenyl)furo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C17H12N4O2/c18-11-5-1-2-6-12(11)20-16(22)10-9-23-17-15(10)19-13-7-3-4-8-14(13)21-17/h1-9H,18H2,(H,20,22) |
InChI Key |
UOXQGYRDOCSXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=COC3=NC4=CC=CC=C4N=C23 |
Origin of Product |
United States |
Biological Activity
N-(2-Aminophenyl)furo[2,3-b]quinoxaline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.28 g/mol
The compound features a furoquinoxaline core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various quinoxaline derivatives, including this compound. The compound was evaluated against several bacterial strains, demonstrating notable inhibitory effects.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 18 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Micrococcus luteus | 22 | 8 |
These results indicate that the compound exhibits strong antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed that the compound induces apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects on various cancer cell lines, this compound was tested against:
| Cell Line | IC50 (µM) |
|---|---|
| Huh-7 hepatoma cells | 5.0 |
| Jurkat T-cells | 4.5 |
| MCF-7 breast cancer cells | 6.0 |
The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly towards Huh-7 hepatoma cells, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells, leading to cell death.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in its biological activity. The results suggest strong binding affinity to key targets such as DNA gyrase and topoisomerase I.
Binding Affinities
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| DNA Gyrase | -9.5 |
| Topoisomerase I | -8.7 |
These binding energies indicate a favorable interaction between the compound and its targets, supporting its potential as a therapeutic agent.
Comparison with Similar Compounds
Core Heterocycle Variations
The core heterocycle significantly influences electronic properties and target interactions:
- Pyrrolo[2,3-b]quinoxaline (): Replacing the furan oxygen with a pyrrole nitrogen introduces basicity and hydrogen-bonding capacity. For example, 2-Amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (C₂₆H₂₂FN₅O₂, 455.493 g/mol) may exhibit enhanced binding to targets like kinases due to nitrogen’s lone pairs .
Substituent Effects
Substituents modulate lipophilicity, solubility, and target affinity:
Physicochemical and Pharmacological Data
The table below summarizes available data from evidence:
Preparation Methods
Sonogashira Coupling and Iodocyclization Approach
A prominent method involves a three-step sequence:
Step 1: Sonogashira Coupling
- Starting from 2-chloro-3-methoxyquinoxaline or related halogenated quinoxalines, terminal alkynes are coupled using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as co-catalyst in inert solvents like triethylamine or dimethylformamide (DMF).
- This step introduces an alkynyl substituent at the 3-position, yielding 2-methoxy-3-(phenylethynyl)quinoxaline derivatives.
Step 2: Iodocyclization
- Treatment of the alkynyl intermediates with iodine chloride (ICl) in dichloromethane (DCM) facilitates intramolecular cyclization, forming the furo[2,3-b]quinoxaline core with an iodine substituent at the 3-position.
- This cyclization proceeds via electrophilic addition across the triple bond, leading to the fused heterocycle.
Step 3: Palladium-Catalyzed Cross-Coupling
- The iodinated intermediates undergo further palladium-catalyzed reactions such as Suzuki or Sonogashira couplings to introduce various substituents, tailoring the structure toward the desired derivative.
Research Findings:
This approach, detailed in recent literature, exhibits good yields (up to 80%) and high regioselectivity, making it a versatile route for synthesizing fused heterocycles, including the furo[2,3-b]quinoxaline scaffold.
Optimized Synthetic Route Summary
| Step | Reaction | Reagents & Conditions | Yield & Notes | |
|---|---|---|---|---|
| 1 | Synthesis of alkynyl quinoxaline | 2-Chloro-3-methoxyquinoxaline + terminal alkyne | Pd(PPh₃)₄, CuI, triethylamine, reflux | 70-80% |
| 2 | Iodocyclization | ICl in DCM | 65-75%, regioselective formation of fused ring | |
| 3 | Nucleophilic substitution | NH₃ or amines | 80-90% | |
| 4 | Amide coupling | Carboxylic acid derivative + amine | DCC/EDC, DMF, room temp | >75% |
Advanced Synthetic Strategies and Considerations
-
- Microwave-assisted synthesis for faster reaction times and higher yields.
- Use of recyclable catalysts and aqueous media to enhance sustainability.
-
- Palladium catalysts for cross-couplings, with ligand optimization for regioselectivity.
- Iron catalysis for intramolecular cyclizations, offering cost-effective alternatives.
-
- Solvent choice critically influences yield and selectivity; DMF and DCM are common, but greener solvents are under exploration.
- Temperature control to prevent side reactions during cyclization.
Table 1: Summary of Key Reaction Conditions for Core Synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
